molecular formula C18H23ClN2O5 B2834236 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1903023-03-9

8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2834236
CAS No.: 1903023-03-9
M. Wt: 382.84
InChI Key: ASKAKDTXZHMQFR-UHFFFAOYSA-N
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Description

The compound 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a spirocyclic system, and a tetrahydropyran moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloro substituent on the pyridine ring can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyridine-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane include:

  • (5-chloro-6-(methoxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
  • (5-chloro-6-(ethoxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the tetrahydropyran moiety and the spirocyclic system, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKAKDTXZHMQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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